molecular formula C16H13FO2 B8605999 4-[3-(4-Fluorophenoxy)phenyl]-3-butyn-2-ol CAS No. 188534-03-4

4-[3-(4-Fluorophenoxy)phenyl]-3-butyn-2-ol

Cat. No. B8605999
M. Wt: 256.27 g/mol
InChI Key: UATKCSOGBBYBBZ-UHFFFAOYSA-N
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Patent
US05714633

Procedure details

A 30-gallon, glass-lined reactor was charged with 3-(4-fluoro-phenoxy)-iodobenzene (10.0 kg), copper(I) iodide (60.6 g), triphenyl-phosphine (95.0 g), bis(acetonitrile)palladium(II) chloride, and methyl t-butyl ether (27 kg). The mixture was cooled to 0°-10° C. and 55% aqueous 3-butyn-2-ol (4.20 kg) was added. Diisopropylamine (3.8 kg) was added to initiate the reaction and N2 was bubbled up from the bottom valve for a few minutes to agitate the reaction mixture. The reaction mixture was agitated at 15°-25° C. for 1.5 hours and then quenched by addition of 28% aqueous ammonia (12 kg) and brine (30 kg). The layers were separated and the organic phase was washed sequentially with brine (35 kg), 10% aqueous HCl (18 kg), 10% aqueous NaHCO3 (18 kg), and brine (35 kg). The organic phase was then stirred for 45 minutes with anhydrous MgSO4 (1.5 kg), PWA carbon (1.0 kg), and Ultra Norit C (1.0 kg) and filtered to give a solution of 4-[3-(4-fluorophenoxy)phenyl]-3-butyn-2-ol in methyl t-butyl ether which was used in the next step.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
60.6 g
Type
catalyst
Reaction Step One
Name
bis(acetonitrile)palladium(II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
27 kg
Type
solvent
Reaction Step One
Quantity
4.2 kg
Type
reactant
Reaction Step Two
Quantity
3.8 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][C:7]2[CH:8]=[C:9](I)[CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:35][CH:36]([OH:39])[C:37]#[CH:38].C(NC(C)C)(C)C.N#N>[Cu]I.CC#N.CC#N.Cl[Pd]Cl.C(OC)(C)(C)C>[F:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][C:7]2[CH:8]=[C:9]([C:38]#[C:37][CH:36]([OH:39])[CH3:35])[CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1 |f:6.7.8|

Inputs

Step One
Name
Quantity
10 kg
Type
reactant
Smiles
FC1=CC=C(OC=2C=C(C=CC2)I)C=C1
Name
Quantity
95 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
copper(I) iodide
Quantity
60.6 g
Type
catalyst
Smiles
[Cu]I
Name
bis(acetonitrile)palladium(II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC#N.CC#N.Cl[Pd]Cl
Name
Quantity
27 kg
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
4.2 kg
Type
reactant
Smiles
CC(C#C)O
Step Three
Name
Quantity
3.8 kg
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Stirring
Type
CUSTOM
Details
to agitate the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°-10° C.
CUSTOM
Type
CUSTOM
Details
was bubbled up from the bottom valve for a few minutes
STIRRING
Type
STIRRING
Details
The reaction mixture was agitated at 15°-25° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
quenched by addition of 28% aqueous ammonia (12 kg) and brine (30 kg)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed sequentially with brine (35 kg), 10% aqueous HCl (18 kg), 10% aqueous NaHCO3 (18 kg), and brine (35 kg)
STIRRING
Type
STIRRING
Details
The organic phase was then stirred for 45 minutes with anhydrous MgSO4 (1.5 kg), PWA carbon (1.0 kg), and Ultra Norit C (1.0 kg)
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC=2C=C(C=CC2)C#CC(C)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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